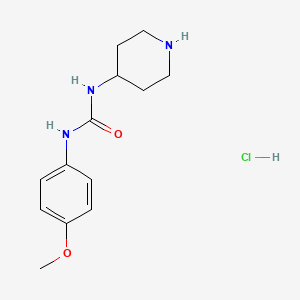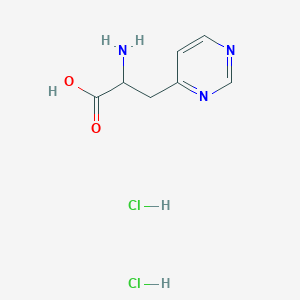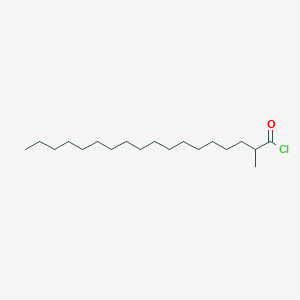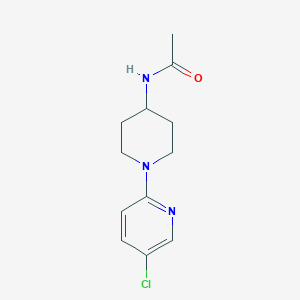
2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases.
Wirkmechanismus
2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways that regulate cell growth and survival. By inhibiting BTK, 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide can block the growth and survival of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting BTK activity, 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide can also inhibit the activity of other enzymes involved in cell signaling pathways, such as AKT and ERK. 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In animal models of autoimmune diseases, 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide has been shown to reduce inflammation and improve clinical symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide is its specificity for BTK, which can reduce the risk of off-target effects. 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide has also been shown to have good pharmacokinetic properties, including high bioavailability and good tissue distribution. However, one limitation of 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide is its potential for drug resistance, which can develop over time in cancer cells.
Zukünftige Richtungen
There are several future directions for research on 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide. One area of interest is the development of combination therapies that can enhance the efficacy of 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide in cancer and autoimmune diseases. Another area of interest is the identification of biomarkers that can predict patient response to 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide. Additionally, further studies are needed to investigate the potential for drug resistance and to develop strategies to overcome this resistance.
Synthesemethoden
The synthesis of 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide involves several steps, including the reaction of 2-fluorobenzonitrile with sodium azide to form 2-fluorophenyl azide, which is then reacted with thioacetic acid to form 2-fluorophenylthioacetamide. The resulting compound is then reacted with o-tolyl isocyanate to form 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide has been extensively studied for its potential in the treatment of various cancers and autoimmune diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide has also been shown to have anti-inflammatory effects in animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5OS/c1-11-6-2-4-8-13(11)18-15(23)10-24-16-19-20-21-22(16)14-9-5-3-7-12(14)17/h2-9H,10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCYHQRNCQDXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=NN2C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dimethylthiophene-3-carbonyl)carbamate](/img/structure/B2791679.png)

![3-[methyl(phenylsulfonyl)amino]-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2791681.png)

![2,2,2-trifluoroethyl N-{4-[(4-chloroanilino)carbonyl]benzyl}carbamate](/img/structure/B2791688.png)
![1-(1H-benzimidazol-1-yl)-3-(bicyclo[2.2.1]hept-2-ylmethoxy)propan-2-ol](/img/structure/B2791689.png)

![N-[(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2791692.png)
![7-Chloro-4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2791693.png)

![5-bromo-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2791696.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2791698.png)
![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2791701.png)